(2-Methyl-3-nitrophenyl)methanamine hydrochloride
Overview
Description
(2-Methyl-3-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of toluene to form 2-methyl-3-nitrotoluene, followed by a reduction reaction to convert the nitro group to an amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group can yield primary amines.
Scientific Research Applications
(2-Methyl-3-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-3-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can react with nucleophiles, such as water and thiols, to form nitrosamines. These reactions can affect cellular processes and biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-3-nitrophenyl)methanamine
- (3-Methyl-2-nitrophenyl)methanamine
- (2-Methyl-4-nitrophenyl)methanamine
Uniqueness
(2-Methyl-3-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both the methyl and nitro groups in specific positions allows for unique interactions and reactions compared to other similar compounds.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-7(5-9)3-2-4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSDQHJKGEFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-69-3 | |
Record name | Benzenemethanamine, 2-methyl-3-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40896-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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